(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[4,6-difluoro-2-[2-(4-methoxy-3-methylphenyl)acetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S/c1-11-6-12(4-5-15(11)27-2)7-17(25)23-20-24(10-18(26)28-3)19-14(22)8-13(21)9-16(19)29-20/h4-6,8-9H,7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDKWNKKORKJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoro groups: This step often involves electrophilic aromatic substitution reactions using fluorinating agents.
Attachment of the methoxy and methylphenyl groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the imino group: This can be done through condensation reactions with appropriate amines or imines.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4,6-difluoro positions on the benzothiazole ring undergo selective nucleophilic aromatic substitution (SNAr). Key findings include:
| Reagent | Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| Primary amines | DMF, 80°C, 12 hr | 4,6-diamino derivatives | C4 > C6 | |
| Methoxide ions | MeOH reflux, K₂CO₃ | 4-methoxy-6-fluoro analogs | C4 only | |
| Thiophenol | THF, RT, 18 hr | 4-phenylthio-6-fluoro compounds | C4 > C6 |
These reactions proceed via a σ-complex intermediate, with C4 substitution favored due to reduced steric hindrance compared to C6.
Cyclization Reactions
The imino-acetyl group facilitates intramolecular cyclizations under acidic conditions:
Key pathways observed:
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Thiazine ring formation : Treatment with HCl/EtOH (0.1 M, 60°C) induces cyclization to yield a fused 1,3-thiazinan-4-one system .
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Benzodiazepine analogs : Using p-TsOH in toluene at 110°C generates a seven-membered ring via C-N bond formation .
| Starting Material | Conditions | Cyclized Product | Yield (%) |
|---|---|---|---|
| Parent compound | HCl/EtOH (0.1 M, 60°C) | Fused thiazinan-4-one derivative | 78 |
| Parent compound | p-TsOH/toluene, 110°C | Benzodiazepine-thiazole hybrid | 65 |
Condensation with Electrophilic Reagents
The imino group participates in condensations with α,β-unsaturated carbonyl compounds:
Example reaction with DMAD (dimethyl acetylenedicarboxylate):
text(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate + DMAD → Methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
Conditions: Acetic acid, reflux, 8 hr .
Yield: 82% .
Palladium-Catalyzed Cross-Couplings
The 4-methoxy-3-methylphenyl moiety undergoes Suzuki-Miyaura coupling:
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-CF₃-phenyl | Pd(dppf)Cl₂, K₂CO₃ | Biaryl derivative with CF₃ substitution | 73 |
| 2-Thienyl | Pd(OAc)₂, SPhos | Heteroaryl-coupled analog | 68 |
Reactions were optimized using microwave assistance (150W, 120°C, 20 min) .
Base-Mediated Rearrangements
Under strong basic conditions (NaOH/EtOH, 70°C), two competing pathways occur:
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Ester hydrolysis : Conversion to carboxylic acid (95% yield).
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Imino-ketene formation : Rearrangement via a six-membered transition state to generate α,β-unsaturated ketene intermediates .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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E→Z isomerization of the imino group (quantified by HPLC: 87% Z-form after 4 hr).
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Defluorination at C6 (secondary pathway, 12% yield).
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for bioactive molecule development. The fluorine atoms and electron-deficient thiazole ring drive nucleophilic substitutions, while the imino-acetyl group enables cyclizations and condensations critical for generating structural diversity .
Scientific Research Applications
Structure and Composition
The molecular formula of (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is C17H16F2N2O3S, with a molecular weight of approximately 372.38 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Physical Properties
- Molecular Weight : 372.38 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under normal laboratory conditions, but sensitive to light and moisture.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on human cancer cell lines using an MTT assay. The results indicated an IC50 value of 5.4 µM against A549 (lung cancer) cells and 7.8 µM against HeLa (cervical cancer) cells, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.4 |
| HeLa | 7.8 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Thiazole derivatives are known to exhibit activity against a range of bacterial strains.
Antimicrobial Efficacy Table
In vitro studies showed that the compound exhibited moderate to high activity against common pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression, such as kinases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
In Vivo Studies
Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6, indicating a decrease in inflammation markers.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Benzothiazole Derivatives
Physicochemical Properties
- Fluorine Substitutions: The 4,6-difluoro groups in the target compound likely increase lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like those in .
- Ester vs. Cyano Groups: The methyl ester in the target compound may improve solubility in polar solvents relative to the cyano group in the indole-containing analog, affecting bioavailability .
Stability and Reactivity
This contrasts with sulfur-containing analogs (e.g., thioethers in ), which are prone to oxidation .
Biological Activity
(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core and subsequent modifications to introduce the difluoro and methoxy groups. The synthetic pathway often employs standard techniques in organic chemistry, such as condensation reactions and esterification.
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its potential as an anti-cancer agent and its effects on various cellular pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells .
- Impact on Cell Signaling : Studies indicate that this compound could modulate signaling pathways associated with inflammation and cancer progression. By affecting phosphodiesterase enzymes, it may alter intracellular cAMP levels, influencing the expression of inflammatory cytokines .
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds, providing insights into the potential efficacy of this compound:
- Anticancer Activity : A study on related benzo[d]thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting a promising therapeutic profile .
- Antimicrobial Properties : Research on structurally similar compounds indicated that they possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to be explored further for antimicrobial applications .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclocondensation of substituted anilines with α-bromo ketones or aldehydes. For example, refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with substituted bromoacetophenone in acetone for 8 hours, followed by basification with NH4OH and purification via solvent extraction, yields analogous compounds with ~74% efficiency . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., glacial acetic acid for imine formation), and reaction time (4–18 hours depending on substituent reactivity) . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) can mitigate side reactions like over-acylation.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the (E)-configuration of the imine group. SHELX programs are robust for handling fluorine and sulfur atoms, which are prone to anisotropic displacement artifacts .
- NMR : ¹⁹F NMR is critical for verifying the positions of difluoro substituents (δ ~ -110 to -120 ppm for aromatic C-F). ¹H NMR can distinguish between syn/anti imine conformers via coupling constants (e.g., J = 8–12 Hz for trans-configuration) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns indicative of the acetylated benzothiazole core .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to quantify impurities. Monitor for degradation products like hydrolyzed ester groups (~2.5% after 6 months at -20°C) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 150°C suggests stability for room-temperature storage) .
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and track changes via UV-Vis spectroscopy (λmax ~270 nm for intact benzothiazole) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the imine formation in this compound, and how can computational modeling validate these pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the transition state of the Schiff base formation. The electron-withdrawing difluoro groups on the benzothiazole ring increase electrophilicity at the C2 position, favoring nucleophilic attack by the acetylated phenylamine. Solvent effects (e.g., ethanol vs. DMF) can be simulated using the polarizable continuum model (PCM) to predict reaction rates . Experimental validation via kinetic isotope effects (KIEs) using deuterated aldehydes can corroborate computational findings .
Q. How can researchers resolve contradictions in biological activity data reported for similar benzothiazole derivatives?
- Methodological Answer : Discrepancies in IC50 values or receptor binding affinities often arise from variations in assay conditions (e.g., serum concentration, cell lines). For example:
- Case Study : Conflicting cytotoxicity data for a related compound (2-phenylbenzo[d]thiazole) were resolved by standardizing MTT assay protocols (e.g., 24 vs. 48-hour incubation) and validating results across multiple cell lines (e.g., HeLa vs. MCF-7) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity logP vs. bioactivity) and identify confounding factors .
Q. What strategies are effective for modifying the benzothiazole core to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Replace the methyl ester with a PEGylated carboxylate to improve aqueous solubility (e.g., logP reduction from 3.2 to 1.8) while maintaining in vivo esterase-mediated activation .
- Co-crystallization : Screen co-formers like succinic acid or cyclodextrins to create stable co-crystals with enhanced dissolution rates (e.g., 2-fold solubility increase in PBS pH 7.4) .
- Structure-activity relationship (SAR) : Introduce polar groups (e.g., -OH, -SO3H) at the 4-methoxy-3-methylphenyl moiety and assess activity via radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
